2-Hexyldecyl laurate

Overview

Description

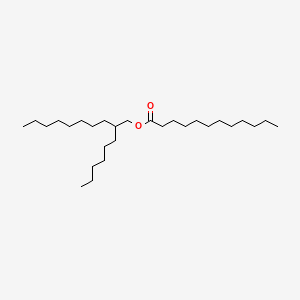

2-Hexyldecyl laurate is a branched ester derived from lauric acid (C12 fatty acid) and 2-hexyldecyl alcohol. Its molecular formula is C28H54O2, with a molecular weight of 422.74 g/mol . The compound is characterized by its branched alkyl chain, which confers unique physicochemical properties such as low melting point, high stability, and enhanced spreadability. It is primarily utilized as an emollient in cosmetic formulations, where it improves skin texture and moisture retention .

Preparation Methods

Preparation Methods of 2-Hexyldecyl Laurate

Direct Esterification of Lauric Acid with 2-Hexyldecanol

The most straightforward method for preparing this compound is the direct esterification of lauric acid with 2-hexyldecanol. This process involves:

- Reactants: Lauric acid (C12 fatty acid) and 2-hexyldecanol (branched long-chain alcohol).

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts are commonly used to accelerate the esterification.

- Reaction Conditions: Heating under reflux, typically at temperatures ranging from 120°C to 180°C, with removal of water to drive the equilibrium toward ester formation.

- Water Removal: Continuous removal of water by azeotropic distillation or use of molecular sieves enhances conversion.

- Purification: Post-reaction, the mixture is neutralized, washed, and purified by distillation or crystallization to isolate pure this compound.

This method is well-established for producing high-purity esters suitable for cosmetic applications.

Transesterification Using Methyl Laurate

An alternative approach involves transesterification of methyl laurate with 2-hexyldecanol:

- Reactants: Methyl laurate and 2-hexyldecanol.

- Catalysts: Basic catalysts such as sodium methoxide or potassium hydroxide.

- Reaction Conditions: Heating at moderate temperatures (100–150°C) under reflux.

- Advantages: This method can be more efficient as methyl esters are often more reactive than free fatty acids.

- Purification: Similar purification steps as direct esterification.

Enzymatic Esterification

Enzymatic methods using lipases offer a milder and more environmentally friendly alternative:

- Enzymes: Lipase from Candida antarctica or other suitable sources.

- Reaction Conditions: Mild temperatures (30–60°C), often in solvent-free systems or organic solvents.

- Advantages: High selectivity, fewer by-products, and milder reaction conditions.

- Limitations: Longer reaction times and higher cost of enzymes.

Industrial Scale Production Considerations

- Reaction Monitoring: Use of gas chromatography or HPLC to monitor conversion and purity.

- Optimization: Control of molar ratios, catalyst concentration, temperature, and removal of by-products is critical.

- By-products: Water (in esterification) or methanol (in transesterification) must be efficiently removed.

- Environmental and Safety Aspects: Use of solid acid catalysts and enzymatic methods reduces hazardous waste.

Data Table: Comparison of Preparation Methods

| Preparation Method | Catalyst Type | Temperature Range (°C) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Acid (H2SO4, p-TSA) | 120–180 | Several hours | Simple, well-known, high purity | Requires water removal, corrosive catalysts |

| Transesterification | Base (NaOMe, KOH) | 100–150 | Moderate | More reactive esters, efficient | Sensitive to moisture, requires methanol removal |

| Enzymatic Esterification | Lipase | 30–60 | Longer | Mild conditions, selective | Expensive enzymes, longer time |

Research Findings and Optimization Insights

- Catalyst Selection: Acid catalysts provide high conversion but require neutralization steps; solid acid catalysts are gaining interest for ease of separation and reuse.

- Reaction Conditions: Higher temperatures increase reaction rates but risk side reactions; optimal temperature balances rate and selectivity.

- Water/Methanol Removal: Continuous removal is essential to shift equilibrium and improve yield.

- Purity: Post-reaction purification by distillation or crystallization ensures removal of unreacted alcohol, acid, and catalysts.

- Enzymatic Methods: Provide greener alternatives with high selectivity, suitable for sensitive cosmetic formulations.

Chemical Reactions Analysis

Types of Reactions: 2-Hexyldecyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 2-hexyldecanol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a reagent.

Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

Hydrolysis: 2-Hexyldecanol and lauric acid.

Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Chemical and Physical Properties

| Property | Value |

|---|---|

| Appearance | Clear liquid |

| Density | Not specified |

| Solubility | Not specified |

| Flash Point | Not specified |

Chemistry

2-Hexyldecyl laurate serves as a solvent and intermediate in organic synthesis. Its unique structure allows it to dissolve various organic compounds, making it valuable in laboratory settings for chemical reactions and formulations.

Biology

In biological research, this compound is employed in the formulation of assays and experiments. Its ability to enhance the solubility of hydrophobic substances makes it useful in drug delivery systems.

Medicine

The compound is incorporated into pharmaceutical formulations for its emollient and moisturizing properties. It helps in improving the skin's hydration by forming a barrier that reduces transepidermal water loss (TEWL), making it suitable for topical applications.

Industry

In the cosmetic industry, this compound is utilized in personal care products such as shampoos, conditioners, lotions, and creams due to its emollient properties. It enhances the texture and spreadability of formulations while providing a non-greasy feel.

Safety Profile

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel indicates that this compound is safe for use in cosmetics. Key findings include:

- Acute Oral Toxicity : LD50 > 5 g/kg in rats indicates low toxicity.

- Dermal Irritation : Minimal irritation potential was observed in human studies.

- Sensitization Tests : Formulations containing up to 7.6% were not irritants or sensitizers.

Skin Penetration Studies

Research indicates that incorporating this compound in formulations can enhance the penetration of active ingredients through the skin barrier. A study demonstrated improved absorption of flavonoids when used topically .

Irritation and Sensitization Tests

In human testing involving formulations with this compound, no irritant or sensitizing effects were observed, supporting its safety for sensitive skin applications .

Comparative Efficacy

In comparative studies with other alkyl esters, this compound exhibited superior emollient properties compared to alternatives like ethylhexyl laurate and isodecyl laurate . This makes it a preferred choice for high-end cosmetic formulations.

Mechanism of Action

The primary mechanism of action of 2-hexyldecyl laurate in personal care products is its ability to form a protective barrier on the skin or hair, preventing moisture loss and providing a smooth, non-greasy feel. It interacts with the lipid layers of the skin, enhancing hydration and improving the overall texture and appearance of the skin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexyl Laurate (CAS 34316-64-8)

- Structure: A straight-chain ester of lauric acid and hexanol (C6 alcohol).

- Molecular Formula : C18H34O2; Molecular Weight : 282.46 g/mol.

- Properties : Liquid at room temperature, with lower viscosity compared to branched esters.

- Performance : Linear structure may enhance antibacterial activity against Gram-positive bacteria compared to branched analogs .

Cetyl Laurate (CAS 20834-06-4)

- Structure : Ester of lauric acid and cetyl alcohol (C16 alcohol).

- Molecular Formula : C28H56O2; Molecular Weight : 424.75 g/mol.

- Properties : Solid at room temperature due to longer alkyl chain, limiting its use in liquid formulations.

- Function : Primarily used in ointments and creams requiring thicker consistency.

- Key Difference : Higher melting point than 2-hexyldecyl laurate, making it less suitable for lightweight cosmetic products .

2-Hexyldecyl Octanoate (CAS 93777-70-9)

- Structure: Branched ester of octanoic acid (C8 fatty acid) and 2-hexyldecyl alcohol.

- Molecular Formula : C24H48O2; Molecular Weight : 368.64 g/mol.

- Properties : Liquid state, similar to this compound, but shorter fatty acid chain reduces hydrophobicity.

- Function : Used as an emollient but offers less occlusivity compared to laurate esters .

Physicochemical and Functional Differences

Molecular Structure and Physical State

| Compound | Branching | Fatty Acid Chain Length | Physical State |

|---|---|---|---|

| This compound | Yes | C12 | Liquid |

| Hexyl laurate | No | C12 | Liquid |

| Cetyl laurate | No | C12 | Solid |

| 2-Hexyldecyl octanoate | Yes | C8 | Liquid |

- Branching : Branched esters (e.g., this compound) exhibit lower crystallinity and better spreadability due to disrupted molecular packing .

- Chain Length: Longer fatty acid chains (e.g., laurate vs. octanoate) enhance hydrophobicity and occlusive properties .

Functional Performance

- Emolliency : this compound’s branching provides a silky texture, preferred in high-end skincare products. In contrast, linear esters like hexyl laurate may feel greasier .

- Antibacterial Activity : Lauric acid derivatives show activity against Gram-positive bacteria. However, branching in this compound may reduce efficacy compared to linear analogs like hexyl laurate .

- Formulation Stability : Branched esters improve emulsion stability by reducing surface tension and inhibiting foam formation, as seen in related surfactants like sodium 2-hexyldecyl sulphate .

Biological Activity

2-Hexyldecyl laurate is an ester compound formed from the reaction of hexyldecanol and lauric acid. It has gained attention for its potential biological activities, particularly in cosmetic formulations due to its emollient properties, skin hydration capabilities, and safety profile. This article reviews the biological activity of this compound, examining its safety, efficacy, and applications based on diverse research findings.

- Chemical Formula : C28H56O2

- Molecular Weight : 428.77 g/mol

- CAS Number : 34362-27-1

Emollient and Hydration Properties

This compound acts as an effective emollient, enhancing skin hydration by forming a barrier that reduces transepidermal water loss (TEWL). This property makes it valuable in cosmetic formulations aimed at improving skin moisture levels and overall texture.

Safety Profile

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel indicates that this compound is safe for use in cosmetics. The acute oral LD50 in rats is reported to be greater than 5 g/kg, suggesting a low toxicity level . Additionally, it has shown minimal irritation potential in dermal studies, reinforcing its suitability for sensitive skin applications.

Case Studies and Research Findings

- Skin Penetration Studies : Research indicates that the incorporation of this compound in formulations can enhance the penetration of active ingredients through the skin barrier. A study demonstrated that it significantly improved the absorption of flavonoids when used in topical applications .

- Irritation and Sensitization Tests : In human testing, formulations containing up to 7.6% of this compound were not found to be irritants or sensitizers, supporting its use in personal care products .

- Comparative Efficacy : In a comparative study with other alkyl esters, this compound exhibited superior emollient properties compared to alternatives like ethylhexyl laurate and isodecyl laurate, making it a preferred choice in high-end cosmetic formulations .

Comparative Biological Activity Table

| Compound | Emollient Effect | Acute Oral LD50 (rats) | Skin Irritation Potential | Notable Applications |

|---|---|---|---|---|

| This compound | High | >5 g/kg | Minimal | Skin care products |

| Ethylhexyl Laurate | Moderate | >2 g/kg | Mild | Moisturizers |

| Isodecyl Laurate | Moderate | >13 g/kg | Minimal | Emollients |

Q & A

Basic Research Questions

Q. What are the key identifiers and structural properties of 2-hexyldecyl laurate?

Methodological Answer:

-

Identification : Use standardized nomenclature (IUPAC: hexyl laurate) and reference CAS No. 4664-49-7 (EC No. 225-109-2) for unambiguous identification .

-

Structural Analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester linkage between lauric acid and the 2-hexyldecyl alcohol moiety. Gas chromatography-mass spectrometry (GC-MS) can verify purity (>95%) .

-

Table 1: Key Identifiers

Property Value CAS No. 4664-49-7 EC No. 225-109-2 Molecular Formula C₃₄H₆₆O₂

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

- Esterification : React lauric acid with 2-hexyldecyl alcohol using acid catalysis (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester peak confirmation (~1740 cm⁻¹) .

- Purification : Isolate the product via liquid-liquid extraction (e.g., ethyl acetate/water) and further purify using column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. How can researchers assess the purity and stability of this compound?

Methodological Answer:

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm). Compare retention times against certified standards .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., free fatty acids) via GC-MS .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Document incidents using standardized SDS templates .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

- Triangulation : Replicate experiments under controlled conditions (temperature, solvent grade) and cross-validate using multiple techniques (e.g., dynamic light scattering vs. turbidimetry) .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability and identify confounding factors (e.g., impurities in commercial batches) .

Q. What experimental designs optimize the enzymatic synthesis of this compound for green chemistry applications?

Methodological Answer:

- Design of Experiments (DOE) : Use response surface methodology (RSM) to model variables (enzyme concentration, temperature, solvent ratio). Validate with lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) .

- Kinetic Analysis : Determine Michaelis-Menten parameters (Km, Vmax) via Lineweaver-Burk plots to identify rate-limiting steps .

Q. How do molecular dynamics simulations predict the interaction of this compound with lipid bilayers?

Methodological Answer:

- Modeling : Use GROMACS or CHARMM to simulate insertion dynamics into dipalmitoylphosphatidylcholine (DPPC) bilayers. Analyze parameters like lateral diffusion coefficients and membrane curvature .

- Validation : Compare simulation results with experimental data from fluorescence anisotropy or neutron scattering .

Q. What methodologies assess the biocompatibility of this compound in biomedical applications?

Methodological Answer:

- In Vitro Testing : Conduct cytotoxicity assays (MTT or Alamar Blue) on human dermal fibroblasts (HDFs) at concentrations ≤100 µM. Monitor ROS generation via DCFH-DA probes .

- In Vivo Testing : Administer emulsified formulations (e.g., 10 mg/kg) to rodent models and evaluate histopathological changes in liver/kidney tissues .

Q. How can researchers address discrepancies in reported thermal degradation profiles of this compound?

Methodological Answer:

- Controlled Thermogravimetric Analysis (TGA) : Perform TGA under inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation mechanisms (e.g., hydrolysis vs. oxidation) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies and identify dominant degradation pathways .

Q. What strategies improve the reproducibility of this compound-based formulations in transdermal delivery studies?

Methodological Answer:

- Standardized Protocols : Pre-equilibrate Franz diffusion cells at 32°C (mimicking skin temperature) and validate using reference permeants (e.g., caffeine) .

- Data Harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, ensuring raw DSC/XRD data are archived in public repositories .

Properties

IUPAC Name |

2-hexyldecyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-4-7-10-13-15-16-17-19-22-25-28(29)30-26-27(23-20-12-9-6-3)24-21-18-14-11-8-5-2/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBFTBPGVULKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955903 | |

| Record name | 2-Hexyldecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34362-27-1 | |

| Record name | 2-Hexyldecyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34362-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyldecyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034362271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyldecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V595C1P6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.